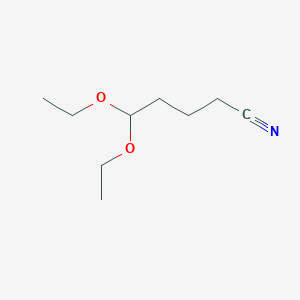
5,5-Diethoxypentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethoxypentanenitrile (DEPN) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. DEPN is a nitrile compound that contains two ethoxy groups attached to a pentane chain. This compound is a colorless liquid that is soluble in most organic solvents.
Mécanisme D'action
The mechanism of action of 5,5-Diethoxypentanenitrile is not well understood. However, it is believed that 5,5-Diethoxypentanenitrile can act as a nucleophile in certain reactions due to the presence of the nitrile group. Additionally, the ethoxy groups attached to the pentane chain can act as electron-donating groups, which can influence the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5-Diethoxypentanenitrile have not been extensively studied. However, it is known that 5,5-Diethoxypentanenitrile is a relatively non-toxic compound and does not have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5,5-Diethoxypentanenitrile is its ease of synthesis and availability. 5,5-Diethoxypentanenitrile can be synthesized using relatively simple and inexpensive reagents, making it an attractive building block for organic synthesis. Additionally, 5,5-Diethoxypentanenitrile is a relatively stable compound and can be stored for long periods without significant degradation.
One of the limitations of 5,5-Diethoxypentanenitrile is its limited solubility in water. This can make it difficult to use in certain reactions that require a polar solvent. Additionally, 5,5-Diethoxypentanenitrile can be difficult to purify due to its similar physical properties to other compounds.
Orientations Futures
There are several future directions for research on 5,5-Diethoxypentanenitrile. One potential area of research is the development of new synthetic routes for 5,5-Diethoxypentanenitrile that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 5,5-Diethoxypentanenitrile and its potential applications in various industries. Finally, the development of new derivatives of 5,5-Diethoxypentanenitrile with improved properties and reactivity could lead to new applications in organic synthesis.
Conclusion
In conclusion, 5,5-Diethoxypentanenitrile (5,5-Diethoxypentanenitrile) is a nitrile compound that has potential applications in various industries due to its unique properties. 5,5-Diethoxypentanenitrile can be synthesized using relatively simple and inexpensive reagents and can be used as a building block in the synthesis of complex organic molecules. Further research is needed to understand the mechanism of action of 5,5-Diethoxypentanenitrile and its potential applications in various industries.
Méthodes De Synthèse
The synthesis of 5,5-Diethoxypentanenitrile is typically achieved through a reaction between 5-bromo-5-ethylpentanenitrile and ethanol in the presence of a base catalyst. This reaction results in the formation of 5,5-Diethoxypentanenitrile and sodium bromide as a byproduct. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting material. The resulting product is then purified through distillation or chromatography to obtain a pure sample of 5,5-Diethoxypentanenitrile.
Applications De Recherche Scientifique
5,5-Diethoxypentanenitrile has been extensively studied in the field of organic chemistry due to its potential applications in various industries. One of the primary applications of 5,5-Diethoxypentanenitrile is in the synthesis of pharmaceuticals and agrochemicals. 5,5-Diethoxypentanenitrile can be used as a building block in the synthesis of complex organic molecules, which can be used as drugs or pesticides. Additionally, 5,5-Diethoxypentanenitrile can be used as a solvent in the production of various chemicals.
Propriétés
Numéro CAS |
1468-47-9 |
|---|---|
Nom du produit |
5,5-Diethoxypentanenitrile |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
5,5-diethoxypentanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-7H2,1-2H3 |
Clé InChI |
GKYHWVZHPBKFPA-UHFFFAOYSA-N |
SMILES |
CCOC(CCCC#N)OCC |
SMILES canonique |
CCOC(CCCC#N)OCC |
Synonymes |
5,5-Diethoxy-pentanenitrile; 4-Cyano-butyraldehyde Diethyl Acetal; 5,5-Diethoxypentanenitrile; 5,5-Diethoxy-valeronitrile; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



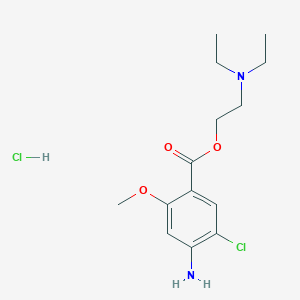


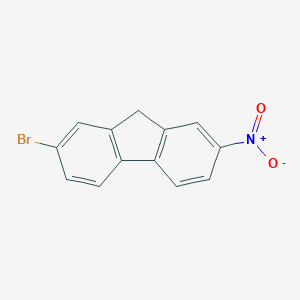
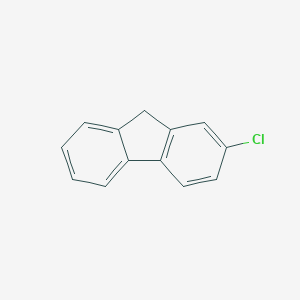

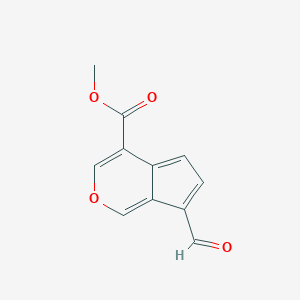

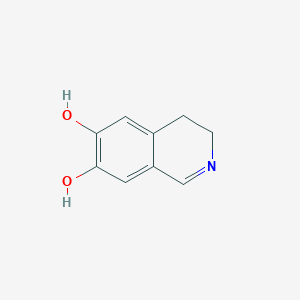

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
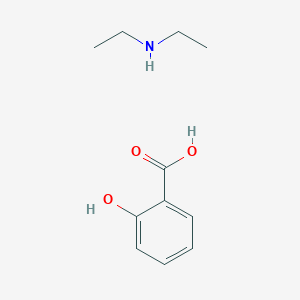
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)
